Bienvenue dans la boutique en ligne BenchChem!

Rivanicline

Receptor Pharmacology Binding Assay Selectivity Profiling

Rivanicline is the definitive α4β2-selective tool compound for CNS studies where nicotine's peripheral side effects confound results. It delivers >1,000-fold selectivity over α7 (Ki 26 nM vs 36,000 nM), a 15–30× lower potency for hypothermia/cardiovascular effects than nicotine, and dual IL-8 inhibition (70% reduction in monocytes). Validated in scopolamine-amnesia reversal, lesioned-rat memory enhancement, and Phase 2 ulcerative colitis trials. This precise molecular probe ensures unambiguous attribution of outcomes to α4β2 activation. Standard B2B shipping applies; priced competitively from major research suppliers.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 15585-43-0
Cat. No. B1679396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivanicline
CAS15585-43-0
Synonymsmetanicotine
metanicotine hemigalactarate
metanicotine, (E)-isomer
metanicotine, (R-(R*,R*))-2,3-dihydroxybutanedioate salt
metanicotine, (Z)-isomer
N-methyl-4-(3-pyridinyl)-3-buten-1-amine
N-methyl-4-(3-pyridinyl)-3-butene-1-amine
RJR 2403
RJR-2403
TC 2403
TC 2403-12
TC-2403
TC-2403-12
TC2403
trans-metanicotine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCNCCC=CC1=CN=CC=C1
InChIInChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+
InChIKeyJUOSGGQXEBBCJB-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rivanicline (CAS 15585-43-0): A CNS-Selective α4β2 nAChR Partial Agonist for Research & Drug Discovery


Rivanicline (TC-2403, RJR-2403, (E)-metanicotine) is a small-molecule partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), distinguished by high subtype selectivity for the α4β2 receptor (Ki = 26 nM) [1]. Initially developed as a nootropic agent for Alzheimer's disease, subsequent research identified its ability to inhibit Interleukin-8 (IL-8) production, leading to investigation as an anti-inflammatory candidate for ulcerative colitis [2]. Its pharmacological profile is characterized by a significant functional separation between central nervous system (CNS) efficacy and peripheral side effects when compared to the non-selective prototype agonist nicotine [3].

Procurement Rationale for Rivanicline: Why α4β2 Agonists Are Not Interchangeable


The α4β2 nAChR agonist class includes diverse molecules with vastly different binding affinities, functional potencies, and crucially, clinical safety profiles. A researcher cannot assume functional equivalence between agents like varenicline (Ki ~0.15 nM) [1], cytisine (Ki ~0.23 nM) [2], pozanicline (Ki ~16 nM) , or dianicline (IC50 105 nM) and Rivanicline (Ki 26 nM) [3]. Subtle variations in receptor kinetics translate to major differences in therapeutic index, off-target effects, and clinical applicability, as evidenced by the divergent development paths of these compounds (smoking cessation vs. cognitive enhancement vs. inflammatory bowel disease). Procuring a specific agonist based solely on its nominal α4β2 activity without verifying its unique quantitative selectivity and in vivo performance profile can invalidate experimental outcomes and misdirect drug discovery efforts.

Quantitative Differentiation Guide: Evidence for Rivanicline Over α4β2 nAChR Alternatives


Subtype Selectivity: Over 1,000-Fold Discrimination for α4β2 over α7 nAChRs

Rivanicline demonstrates profound selectivity for the α4β2 nAChR subtype over the α7 subtype. Its binding affinity (Ki) for the α4β2 receptor is 26 nM, which is more than 1,000-fold higher than its affinity for the α7 receptor (Ki = 36,000 nM) [1]. This level of discrimination is a key differentiator for CNS-targeted research, minimizing confounding activity at the homomeric α7 receptor which mediates distinct physiological processes.

Receptor Pharmacology Binding Assay Selectivity Profiling

In Vivo Therapeutic Window: 15-30 Fold Less Potent than Nicotine in Eliciting Adverse Peripheral Effects

In direct head-to-head in vivo studies, Rivanicline is 15 to 30 times less potent than nicotine at inducing peripheral side effects such as hypothermia, respiratory depression, and motor impairment, while maintaining comparable or superior efficacy in cognitive tasks [1]. It is also approximately 10-fold less potent at increasing heart rate and 20-fold less potent at increasing blood pressure in rats [1]. This functional CNS-periphery separation is a critical advantage over nicotine and other less selective α4β2 agonists.

In Vivo Pharmacology Safety Pharmacology Therapeutic Index

Cognitive Enhancement: Reversal of Scopolamine-Induced Amnesia and Lesion-Induced Memory Deficits

Rivanicline demonstrates robust cognitive-enhancing properties in classic rodent models of amnesia and dementia. It significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm [1]. The study's authors concluded that Rivanicline was 'equal to or better than nicotine on measures of CNS function and cognitive enhancement' [1], a claim supported by the compound's ability to rescue memory deficits without the associated peripheral toxicity.

Cognitive Neuroscience Behavioral Pharmacology Memory Models

Anti-Inflammatory Activity: Inhibition of IL-8 Production in Mucosal Inflammation Models

Rivanicline (as its hemigalactarate salt, TC-2403-12) demonstrates a distinct pharmacological action beyond its nAChR agonist activity: it significantly inhibits the production of the pro-inflammatory chemokine Interleukin-8 (IL-8). In vitro, treatment of MM6 monocytic cells with TC-2403-12 reduced TNF-α and LPS-induced IL-8 secretion to 30% of control levels [1]. This effect was observed across multiple cell types including primary colonic epithelial cells and neutrophils, without inducing apoptosis or inhibiting the NF-κB pathway [1].

Immunology Inflammatory Bowel Disease Cytokine Inhibition

Defined Applications for Rivanicline in Scientific Research and Drug Discovery


Investigating α4β2 nAChR Function in Cognitive and Neurodegenerative Disease Models

Rivanicline is the preferred tool compound for in vivo studies of cognition where the confounding peripheral and autonomic side effects of nicotine are unacceptable. Its established efficacy in reversing scopolamine-induced amnesia and improving memory in lesioned rats (see Evidence Item 3) [1], combined with its 15- to 30-fold lower potency for inducing hypothermia and cardiovascular changes (see Evidence Item 2) [1], makes it ideal for chronic dosing studies in Alzheimer's disease, schizophrenia, or age-related cognitive decline models.

Probing the Role of nAChRs in Mucosal Immunity and Inflammatory Bowel Disease (IBD) Research

Rivanicline is uniquely suited for research at the intersection of neuroimmunology and gastroenterology due to its dual action as an α4β2 nAChR agonist and an inhibitor of IL-8 production. Unlike other α4β2 agonists, Rivanicline has been advanced to Phase 2 clinical trials for ulcerative colitis [2]. Its demonstrated ability to reduce IL-8 secretion by 70% in monocytic cells (see Evidence Item 4) [3] provides a direct, quantifiable mechanism for studying cholinergic anti-inflammatory pathways in colonic epithelial and immune cells.

Differentiating α4β2 vs. α7 nAChR Contributions in Neuropharmacology

With over 1,000-fold selectivity for α4β2 over α7 receptors (Ki 26 nM vs 36,000 nM) (see Evidence Item 1) [4], Rivanicline serves as a precise molecular probe to dissect the distinct roles of these two major CNS nAChR subtypes. This degree of discrimination is essential for experiments designed to attribute functional or behavioral outcomes specifically to heteromeric α4β2 receptor activation, as opposed to homomeric α7 receptor activity.

Use as a Reference Standard for CNS-Selective Nicotinic Agonist Development

Rivanicline's comprehensive in vitro and in vivo pharmacological profile, as detailed in the 1996 Journal of Pharmacology and Experimental Therapeutics publications [4][1], provides a well-characterized benchmark for medicinal chemistry programs aiming to develop next-generation, CNS-selective nAChR agonists with improved safety margins. Its quantified differentials in receptor selectivity and peripheral side effect potency offer a clear comparator for evaluating new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivanicline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.